molecular formula C22H22FN5O2 B3413620 4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide CAS No. 946245-94-9

4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No. B3413620
CAS RN: 946245-94-9
M. Wt: 407.4 g/mol
InChI Key: XFSNUWSVRZCGFD-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide, also known as FM-381, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide works by inhibiting the activity of a protein called CDK7, which is involved in the transcription of genes. By inhibiting CDK7, this compound can selectively target cancer cells and reduce inflammation. Additionally, this compound has been shown to enhance the activity of the immune system by promoting the activation of T cells and natural killer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal models, this compound has been shown to selectively target cancer cells and reduce inflammation without causing significant toxicity. Furthermore, this compound has been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor with good oral bioavailability and a long half-life, making it suitable for in vivo studies. Additionally, this compound has been shown to selectively target cancer cells and reduce inflammation without causing significant toxicity, making it a promising candidate for further development.
However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer, as its mechanism of action is specific to certain types of cancer cells. Additionally, this compound may have off-target effects, which could limit its therapeutic potential.

Future Directions

There are several future directions for the development of 4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. Additionally, future studies could focus on optimizing the dosing and administration of this compound to maximize its therapeutic efficacy. Furthermore, research could be conducted to identify biomarkers that could predict which patients are most likely to benefit from this compound treatment. Finally, future studies could focus on developing combination therapies that include this compound, to enhance its therapeutic efficacy and reduce the risk of drug resistance.

Scientific Research Applications

4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Furthermore, this compound has been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.

properties

IUPAC Name

4-fluoro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-14-20(28-10-12-30-13-11-28)27-22(24-15)26-19-8-6-18(7-9-19)25-21(29)16-2-4-17(23)5-3-16/h2-9,14H,10-13H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSNUWSVRZCGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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